molecular formula C10H7N3O2 B8745192 1h-Indole-3-acetonitrile,7-nitro-

1h-Indole-3-acetonitrile,7-nitro-

Cat. No.: B8745192
M. Wt: 201.18 g/mol
InChI Key: NJKPZSRGTAWZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

Indole and its derivatives are a class of heterocyclic compounds that have garnered immense interest from chemists and pharmacologists due to their wide-ranging biological and pharmacological activities. nih.govmdpi.comopenmedicinalchemistryjournal.com They are integral components of many natural products, including the essential amino acid tryptophan, and serve as precursors to a multitude of secondary metabolites. nih.gov The versatility of the indole scaffold allows for the synthesis of diverse libraries of compounds that can be screened against various biological targets. nih.gov

In the realm of medicinal chemistry, indole derivatives have been successfully developed into drugs for treating a spectrum of diseases. benthamscience.com Notable examples include:

Anticancer agents: Vincristine and Vinblastine, derived from the Catharanthus roseus plant, are potent tubulin polymerization inhibitors used in chemotherapy. nih.govmdpi.com

Anti-inflammatory drugs: Indomethacin (B1671933) is a well-established nonsteroidal anti-inflammatory drug (NSAID). mdpi.comopenmedicinalchemistryjournal.com

Antihypertensive agents: Reserpine, an alkaloid from Rauwolfia serpentina, has been used to treat high blood pressure. openmedicinalchemistryjournal.combenthamscience.com

Antiviral compounds: Delavirdine is an inhibitor of the cytochrome P450 isozyme CYP3A4 and has been used in the treatment of HIV. nih.gov

The continued exploration of indole derivatives in drug discovery is fueled by their ability to interact with various biological pathways, offering promising avenues for the development of new therapeutic agents. mdpi.com

Overview of Nitroindoles in Contemporary Chemical Research

The introduction of a nitro group onto the indole ring system gives rise to nitroindoles, a subclass of compounds with distinct chemical and biological properties. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the indole core, making it a valuable synthon in organic synthesis. For instance, the electrophilic character of 3-nitroindoles has been exploited in various C3 functionalization reactions. rsc.org

Nitroindoles have been investigated for a range of biological activities. For example, certain nitroindole derivatives have been synthesized and evaluated as selective ligands for melatoninergic subtype receptors, which could aid in understanding the physiological role of melatonin. nih.gov Specifically, the position of the nitro group on the indole ring has been shown to be crucial for receptor affinity and selectivity. nih.gov The synthesis of various nitroindoles, including 4-, 5-, 6-, and 7-nitroindole (B1294693), has been a subject of interest in chemical research, with various methods being developed and refined over the years. acs.orgacs.org

Structural Context of 1H-Indole-3-acetonitrile and its 7-Nitro Substituted Analogue

1H-Indole-3-acetonitrile is a derivative of indole featuring an acetonitrile (B52724) group at the 3-position. ontosight.ai It is a naturally occurring compound found in various plants and is a precursor to the plant hormone indole-3-acetic acid. ontosight.ainih.gov The structure consists of a bicyclic system with a benzene (B151609) ring fused to a pyrrole (B145914) ring, and the acetonitrile substituent attached to the C3 position of the pyrrole ring. nist.govfoodb.ca

The introduction of a nitro group at the 7-position of 1H-Indole-3-acetonitrile results in the formation of 1H-Indole-3-acetonitrile, 7-nitro- . This substitution significantly alters the electronic properties of the molecule. The nitro group, being strongly electron-withdrawing, is expected to decrease the electron density of the indole ring system, thereby influencing its reactivity and potential biological interactions. The synthesis of 7-nitroindoles can be challenging, but various methods have been reported to achieve this substitution pattern. chemicalbook.comgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

2-(7-nitro-1H-indol-3-yl)acetonitrile

InChI

InChI=1S/C10H7N3O2/c11-5-4-7-6-12-10-8(7)2-1-3-9(10)13(14)15/h1-3,6,12H,4H2

InChI Key

NJKPZSRGTAWZMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CC#N

Origin of Product

United States

Spectroscopic and Advanced Analytical Methodologies in Research on 1h Indole 3 Acetonitrile, 7 Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel derivatives of 1H-Indole-3-acetonitrile, 7-nitro-. hyphadiscovery.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

In the study of indole (B1671886) derivatives, ¹H NMR spectra reveal characteristic signals for the protons on the indole ring and the acetonitrile (B52724) side chain. For instance, in related indole compounds, the N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm. chemicalbook.comyoutube.com The protons on the benzene (B151609) portion of the indole ring and the methylene (B1212753) protons of the acetonitrile group exhibit specific splitting patterns and chemical shifts depending on their substitution. chemicalbook.comamazonaws.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. youtube.com The chemical shifts of the carbon atoms in the indole ring, the cyano group, and any substituents are diagnostic. For example, the carbon of the cyano group (-C≡N) in indole-3-acetonitrile (B3204565) derivatives typically resonates in the range of 117-118 ppm. nih.gov

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, further confirming the structure of complex derivatives. uni-rostock.de These multi-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals, especially in elaborately substituted molecules. hyphadiscovery.com

Table 1: Representative ¹H NMR and ¹³C NMR Data for Indole Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-phenyl-2-(phenylamino)acetonitrile7.40-7.06 (m), 3.78 (s)Not specified amazonaws.com
3-Methyl-5-nitro-1H-indole8.57 (d), 8.52 (s), 8.11 (dd), 7.38 (d), 7.14 (s), 2.39 (s)Not specified rsc.org
3-(1-(4-Chlorophenyl)-2-nitroethyl)-2-phenyl-1H-indole8.22 (s), 7.55–7.39 (m), 7.34–7.24 (m), 7.21–7.14 (m), 5.32 (t), 5.23–5.03 (m)138.5, 137.2, 136.1, 133.2, 132.1, 129.1 (4C), 129.0 (2C), 128.9, 128.8 (2C), 126.9, 122.7, 120.6, 119.8, 111.7, 109.1, 79.0, 40.4 nih.gov

Note: This table provides examples from related compounds to illustrate typical chemical shifts and is not specific to 1H-Indole-3-acetonitrile, 7-nitro- itself due to a lack of publicly available data for this specific compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the deduction of its elemental composition. uci.eduufl.edu This method is significantly more accurate than standard mass spectrometry. rsc.org

For derivatives of 1H-Indole-3-acetonitrile, 7-nitro-, HRMS provides an exact mass measurement, typically with an accuracy of 5 ppm or better. ufl.edu This level of precision is often sufficient to confirm the molecular formula of a newly synthesized compound, especially when combined with other spectroscopic data. uci.edu The ionization technique, such as electrospray ionization (ESI), is usually reported along with the mass-to-charge ratio (m/z) of the detected ion (e.g., [M+H]⁺ or [M+Na]⁺). uci.edursc.org

In the analysis of nitroindole derivatives, HRMS has been used to confirm the molecular formulas of various synthesized compounds. For example, in one study, the calculated mass for a derivative was compared to the found mass, with the small difference (in ppm) confirming the proposed structure. nih.gov

Table 2: Example of HRMS Data for a Nitroindole Derivative

CompoundIonization ModeCalculated m/zFound m/zMass Difference (ppm)Reference
3-(1-(4-Chlorophenyl)-2-nitroethyl)-2-phenyl-1H-indoleESI-TOF399.0871 ([M+Na]⁺)399.0875 ([M+Na]⁺)-1.2 nih.gov

Note: This table illustrates the application of HRMS to a related nitroindole compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. studymind.co.ukalfa-chemistry.com The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds.

For 1H-Indole-3-acetonitrile, 7-nitro-, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the indole, the C≡N bond of the nitrile group, and the N-O bonds of the nitro group.

N-H Stretch: The N-H stretching vibration in indoles typically appears as a sharp peak in the region of 3400-3500 cm⁻¹. For indole-3-acetic acid, a related compound, the indole N-H band is observed at 3389 cm⁻¹. researchgate.net

C≡N Stretch: The nitrile group (C≡N) exhibits a characteristic absorption band in the range of 2210-2260 cm⁻¹. This is a key indicator for the acetonitrile moiety. mdpi.com

NO₂ Stretch: The nitro group (NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch typically between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. acs.org

In studies of various nitroindoles and their derivatives, IR spectroscopy has been consistently used to confirm the presence of these key functional groups. nih.govnih.gov For example, the IR spectrum of 3-(1-(4-chlorophenyl)-2-nitroethyl)-2-phenyl-1H-indole shows a characteristic absorption for the nitro group at 1546 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Nitroindole Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)Reference
N-H (Indole)3400 - 3500 researchgate.net
C≡N (Nitrile)2210 - 2260 mdpi.com
NO₂ (Asymmetric Stretch)1500 - 1570 acs.org
NO₂ (Symmetric Stretch)1300 - 1370 acs.org

X-ray Crystallography for Single-Crystal Structural Determination (for related nitroindole systems)

For example, the crystal structure of 5-nitroindole (B16589) has been determined, revealing that it crystallizes in a monoclinic system. nih.govacs.org Such analyses provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov In a study of various indole analogues, it was found that many, including 5-nitroindole, form layered structures in the solid state. nih.govacs.org This information is crucial for understanding the physical properties of these materials and for designing new materials with desired properties. The study of the crystal structure of 5-chloro-4-nitro-1H-indole-2-carboxylic acid hydrazide also provides insights into the hydrogen bonding patterns of nitroindole systems. researchgate.net

Computational and Theoretical Chemistry Studies on 1h Indole 3 Acetonitrile, 7 Nitro and Nitroindole Systems

Density Functional Theory (DFT) Applications in Nitroindole Chemistry

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of many-electron systems, offering a favorable balance between computational cost and accuracy. researchgate.netnih.gov In the context of nitroindole chemistry, DFT is extensively used to predict a wide range of molecular properties. The selection of an appropriate functional, such as B3LYP or ωB97XD, and a suitable basis set, like 6-31G* or 6-311++G(d,p), is crucial for obtaining reliable results that correlate well with experimental data. nih.govyoutube.comresearchgate.net

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through a process called geometry optimization. youtube.com This iterative procedure adjusts the positions of the atoms until a minimum on the potential energy surface is located, corresponding to a stable conformation of the molecule. youtube.com For a molecule like 1H-Indole-3-acetonitrile, 7-nitro-, this involves determining the preferred orientation of the acetonitrile (B52724) and nitro group substituents relative to the indole (B1671886) ring.

In related indole systems, such as 2-(7-Methyl-1H-indol-3-yl)acetonitrile, crystallographic studies have shown that the carbonitrile group is significantly twisted relative to the indole plane. nih.gov DFT calculations can replicate and predict such conformational preferences by comparing the energies of different rotational isomers (rotamers). The optimization process provides key geometric parameters.

Table 1: Representative Optimized Geometrical Parameters for a Nitroindole System (Calculated) This table illustrates typical bond lengths and dihedral angles that can be obtained from a DFT geometry optimization. The values are representative for a nitroindole structure.

ParameterBond/AngleValue (Å/°)Description
Bond LengthC2-C31.38 ÅDouble bond character within the pyrrole (B145914) ring.
Bond LengthC7-N(nitro)1.45 ÅBond connecting the nitro group to the indole ring.
Dihedral AngleC6-C7-N-O179.8°Defines the planarity of the C-NO₂ bond with the benzene (B151609) ring.
Dihedral AngleC2-C3-C(CH₂)-C(N)70.2°Shows the twist of the acetonitrile group relative to the indole plane.

This data is illustrative and based on typical values obtained from DFT calculations on related indole structures.

DFT calculations are a cornerstone in the prediction of spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govuni-bonn.de The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the magnetic shielding tensors of nuclei, from which chemical shifts are derived. nih.gov These predictions are invaluable for assigning signals in experimental spectra and confirming molecular structures. researchgate.net

Computational studies on indole derivatives have shown that calculated chemical shifts, particularly when using hybrid functionals, are often in good agreement with experimental values. researchgate.net By calculating the ¹H and ¹³C NMR spectra for a proposed structure like 1H-Indole-3-acetonitrile, 7-nitro-, and comparing it to experimental data, its structural assignment can be confidently verified.

Table 2: Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts for a Substituted Indole This table demonstrates the typical accuracy of DFT-based NMR predictions compared to experimental values for a representative indole derivative.

ProtonExperimental Shift (ppm)Calculated Shift (ppm)Deviation (ppm)
H1 (N-H)10.8510.95+0.10
H27.507.55+0.05
H47.807.88+0.08
H57.257.21-0.04
H67.307.34+0.04
H(CH₂)3.903.96+0.06

Data is representative for indole derivatives and based on findings from studies comparing experimental and computed shifts. researchgate.net

Many heterocyclic compounds, including nitroindoles, can exist as a mixture of tautomers—isomers that differ by the position of a proton and a double bond. Nitroindoles can exhibit both annular tautomerism (proton on N1 vs. N3) and substituent-based tautomerism (nitro-aci tautomerism). DFT is the method of choice for investigating the relative stabilities of these forms. researchgate.netmdpi.com

The standard procedure involves performing separate geometry optimizations for each tautomer to find its minimum energy structure. The relative energies, often corrected for zero-point vibrational energy and thermal contributions to obtain Gibbs free energies, determine the most stable tautomer and the equilibrium population of each form. mdpi.com Studies on related nitroaromatic systems like 5,7-dinitrobenzotriazole have shown that the 1H-tautomer is the most energetically favorable form. mdpi.com The effect of solvents on tautomeric stability can also be modeled using approaches like the Polarizable Continuum Model (PCM), which can reveal significant shifts in equilibrium depending on the solvent's polarity. researchgate.netsonar.ch

Table 3: Calculated Relative Stabilities of 7-Nitroindole (B1294693) Tautomers This table shows a hypothetical energy comparison for possible tautomers of 7-nitroindole, demonstrating how DFT can predict the most stable form.

TautomerDescriptionRelative Energy (kcal/mol) (Gas Phase)Predicted Stability
1H-7-nitroindoleStandard indole form0.00Most Stable
3H-7-nitroindoleAnnular tautomer+15.2Less Stable
7-aci-nitroindoleAci-nitro tautomer+25.8Least Stable

This data is illustrative, based on the methodologies applied to similar heterocyclic systems. researchgate.netmdpi.com

Quantum Chemical Calculations for Mechanistic Insights

Beyond static properties, quantum chemical calculations provide profound insights into dynamic processes, such as chemical reaction mechanisms. pku.edu.cn By mapping the potential energy surface of a reaction, researchers can identify the transition states that connect reactants to products. pku.edu.cnresearchgate.net The calculated energy of the transition state determines the activation energy barrier, which governs the reaction rate.

For nitroindoles, which are known to be reactive electrophilic scaffolds, DFT can be used to understand their behavior in various transformations. rsc.org For instance, in an electrophilic aromatic substitution reaction, calculations can predict the most likely site of attack (e.g., C2, C4, or C6) by comparing the activation energies for each possible pathway. rsc.org This involves locating the transition state structure for each pathway and comparing their relative energies. Such studies have been crucial in explaining the regioselectivity of reactions involving indole derivatives. researchgate.net Furthermore, quantum chemical methods can elucidate more complex processes, including cycloaddition reactions and thermolysis mechanisms, by tracing the entire reaction coordinate. pku.edu.cnresearchgate.netresearchgate.net

Exploration of Research Applications of 1h Indole 3 Acetonitrile, 7 Nitro and Its Derivatives

Role as Intermediates in the Synthesis of Complex Organic Molecules

The unique chemical architecture of 1H-Indole-3-acetonitrile, 7-nitro-, featuring an electron-withdrawing nitro group at the 7-position and a reactive acetonitrile (B52724) moiety at the 3-position, makes it a valuable intermediate in the construction of more complex molecular frameworks.

Indole (B1671886) alkaloids are a large and structurally diverse class of natural products, with over 4,100 known compounds, many of which exhibit significant biological activities, including anticancer and antimicrobial properties. nih.govnumberanalytics.com The synthesis of these complex molecules often relies on versatile indole-based starting materials. Indole-3-acetonitriles are recognized as crucial building blocks for tryptamines and various natural products. mdma.ch For instance, derivatives of 1H-indole-2-acetic acid, which are structurally related to the target compound, are common, naturally occurring alkaloids and serve as key intermediates in the total synthesis of numerous natural and non-natural pharmaceutical agents. nih.govresearchgate.net

The presence of the nitro group on the indole ring, as in 1H-Indole-3-acetonitrile, 7-nitro-, significantly influences its reactivity. Electron-withdrawing groups, such as nitro or phenylsulfonyl groups, on the indole core facilitate nucleophilic addition and cycloaddition reactions, paving the way for the synthesis of a variety of substituted indoles, pyrroloindoles, and carbazoles. researchgate.net While direct syntheses of specific natural products starting from 1H-Indole-3-acetonitrile, 7-nitro- are not extensively documented in the provided literature, its structural motifs are present in various synthetic strategies. The general methodology for converting 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles highlights the utility of the nitro-indole framework in accessing precursors for complex alkaloids. nih.govresearchgate.net Therefore, 1H-Indole-3-acetonitrile, 7-nitro- represents a promising, though not yet fully exploited, precursor for the synthesis of novel, biologically active indole alkaloids.

The indole ring is a versatile building block in cycloaddition reactions for creating diverse heterocyclic frameworks. researchgate.net The introduction of a nitro group enhances this versatility. Nitro compounds, in general, are considered powerful building blocks for synthesizing pharmaceutically relevant substances, largely due to the diverse reactivity of the nitro functionality. nih.gov

Indoles substituted with strong electron-withdrawing groups at the 2- or 3-position are known to participate in reactions that are not typical for the parent indole. researchgate.net This altered reactivity allows for the construction of novel heterocyclic systems. For example, such activated indoles can undergo Diels-Alder and 1,3-dipolar cycloaddition reactions to yield complex fused ring systems like carbazoles and pyrroloindoles. researchgate.net The use of nitroketene N,S-acetals, which are also activated nitro compounds, in three-component domino reactions demonstrates the power of this functional group in building complex heterocycles like 4H-pyrans. nih.gov

Table 1: Synthesis of Heterocyclic Systems from Activated Indole Building Blocks

Precursor TypeReaction TypeResulting Heterocyclic SystemReference
2- or 3-NitroindolesNucleophilic Addition, 1,3-Dipolar Cycloaddition, Diels-AlderPyrroloindoles, Carbazoles researchgate.net
Indoles[4+3] CycloadditionCyclohepta[b]indoles researchgate.net
Indoles and NitroalkenesMulti-component reactionPolysubstituted Dihydropyrroles nih.gov

Given this precedent, 1H-Indole-3-acetonitrile, 7-nitro- is a prime candidate for use as a building block in the synthesis of novel heterocyclic structures that may possess unique pharmacological properties.

Biochemical and Pharmacological Research Applications (Excluding Clinical Human Trials)

The structural features of 1H-Indole-3-acetonitrile, 7-nitro- and its derivatives suggest potential applications in various areas of biochemical and pharmacological research, from enzyme inhibition to the modulation of cellular pathways.

The inhibition of enzymes is a cornerstone of modern drug discovery. nih.gov Indole-based molecules and compounds containing nitro groups have been identified as inhibitors of several key enzymes.

Cyclin-Dependent Kinase 1 (CDK1): CDKs are crucial regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. The bis-indole alkaloid indirubin (B1684374) and its derivatives are potent and selective inhibitors of CDKs, including CDK1. nih.gov These compounds have been shown to arrest tumor cells in the G1/G0 and G2/M phases of the cell cycle, ultimately leading to the inhibition of CDK1 activity within the cell. nih.gov While direct studies on 1H-Indole-3-acetonitrile, 7-nitro- are lacking, the established activity of other indole-containing compounds suggests that it could be a scaffold for designing new CDK1 inhibitors. Partial inhibition of CDK1 activity can lead to significant mitotic defects, highlighting the sensitivity of this target. nih.gov

4-hydroxyphenylpyruvate dioxygenase (HPPD): HPPD is an enzyme involved in tyrosine catabolism. Its inhibition can lead to a condition known as tyrosinemia. The compound 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) is a potent, time-dependent, reversible inhibitor of HPPD. nih.gov The presence of a nitro-benzoyl moiety in NTBC is critical for its inhibitory activity. This demonstrates that a nitro-aromatic structure can effectively target the active site of HPPD. Natural products of various classes have also been shown to inhibit plant HPPD, suggesting that diverse chemical scaffolds can be developed into novel HPPD inhibitors. nih.gov

Table 2: Examples of Enzyme Inhibition by Indole or Nitro-Containing Compounds

Inhibitor Class/ExampleTarget EnzymeType of InhibitionKey FindingReference
Indirubin DerivativesCyclin-Dependent Kinase 1 (CDK1)CompetitivePotent and selective inhibition of CDK1/cyclin B kinase activity in human tumor cells. nih.gov
NTBC4-hydroxyphenylpyruvate dioxygenase (HPPD)Tight-binding, reversiblePotent, time-dependent inactivation of the enzyme. nih.gov

Derivatives of 1H-Indole-3-acetonitrile, 7-nitro- have been synthesized and evaluated for their effects on various cellular processes, demonstrating significant biological activity in preclinical models.

Modulation of Nitric Oxide and Prostaglandin (B15479496) E2 Production in Macrophage Cells: Macrophages play a key role in inflammation. Prostaglandin E2 (PGE2) has been shown to inhibit the lipopolysaccharide-induced generation of nitric oxide (NO) in J774 macrophage cells. nih.gov This effect appears to be mediated by an increase in the second messenger cAMP. nih.gov In other studies, NO produced by macrophages was found to decrease NO production in hepatocytes via the release of PGE2. nih.gov While the direct effect of 1H-Indole-3-acetonitrile, 7-nitro- on this pathway has not been reported, the parent compound, indole-3-acetonitrile (B3204565) (IAN), has been investigated for its effects on neuroblastoma cells, suggesting that indole derivatives can interact with cellular signaling pathways. nih.govnih.gov

Cell Cycle Arrest and Apoptosis Induction: A novel derivative, 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M), has shown potent cytotoxic effects against central nervous system (CNS) and neuroblastoma (NB) cancer cells. nih.govdovepress.com In vitro studies revealed that NB7M induces apoptosis, characterized by chromatin condensation and DNA fragmentation. nih.gov Further mechanistic investigation in neuroblastoma cells showed that NB7M treatment leads to the cleavage of procaspase-3 and PARP-1, the activation of pro-apoptotic MAPKs, and the downregulation of pro-survival factors like AKT and PI-3K. nih.gov Moreover, NB7M was found to cause S-phase arrest in SMS-KCNR cells and G1-phase arrest in SH-SY5Y cells. nih.gov These findings highlight the potential of developing 7-substituted indole derivatives as anticancer agents that function by inducing cell cycle arrest and apoptosis. Other studies with different nitro-containing compounds have also demonstrated the ability to induce cell cycle arrest and apoptosis in leukemia cells, supporting the role of the nitro group in conferring cytotoxic properties. researchgate.net

Table 3: In Vitro Cellular Effects of the Derivative NB7M

Cell Line(s)TreatmentObserved EffectPathway ImplicationReference
SMS-KCNR, SH-SY5Y (Neuroblastoma)NB7M (1.0–2.0 μM)Cytotoxicity, Chromatin Condensation, DNA FragmentationInduction of Apoptosis nih.govdovepress.com
SMS-KCNR, SH-SY5Y (Neuroblastoma)NB7MCleavage of procaspase-3 and PARP-1, Activation of pro-apoptotic MAPKsActivation of Apoptotic Signaling nih.gov
SMS-KCNR (Neuroblastoma)NB7MS-phase arrestCell Cycle Regulation nih.gov
SH-SY5Y (Neuroblastoma)NB7MG1-phase arrestCell Cycle Regulation nih.gov

The parent compound, indole-3-acetonitrile (IAN), is a well-known metabolite in plants with established roles in growth and defense.

Plant Growth Regulation: Indole compounds are pivotal in regulating plant growth and development. frontiersin.org IAN, in particular, is recognized as an effective plant growth regulator and serves as a precursor to indole-3-acetic acid (IAA), a primary plant hormone. nih.govfrontiersin.org The conversion of IAN to IAA allows it to modulate various aspects of plant development.

Phytoalexin Biosynthesis Pathways: Phytoalexins are antimicrobial compounds produced by plants in response to stress or infection. nih.gov IAN is a key intermediate in the biosynthesis of camalexin, the major phytoalexin in the model plant Arabidopsis thaliana. nih.gov The pathway involves the dehydration of indole-3-acetaldoxime to form IAN. nih.gov Furthermore, in brown mustard (Brassica juncea), IAN is an inducible metabolite that appears to be directly involved in defense responses, displaying antifungal activity. nih.gov The presence of the 7-nitro group on 1H-Indole-3-acetonitrile could potentially alter its stability, solubility, or interaction with biosynthetic enzymes, thereby modulating its activity as a plant growth regulator or its role in phytoalexin pathways.

In vitro Antimicrobial Research Applications of Indole Derivatives

The indole scaffold is a key component in many compounds with demonstrated antimicrobial properties. nih.govnih.gov Research into various indole derivatives has revealed their potential to combat a range of microbial pathogens, including bacteria and fungi. manipal.edu

Derivatives of indole-3-acetonitrile have been noted for their antimicrobial potential. For instance, some indole compounds have shown the ability to hinder DNA replication and protein synthesis in microorganisms. nih.gov Furthermore, studies on indole-3-acetonitrile have indicated its own antimicrobial properties. hw.ac.uk It has been shown to enhance the susceptibility of Acinetobacter baumannii to certain antibiotics and reduce biofilm formation. nih.gov

The position of substituents on the indole ring plays a crucial role in determining the antimicrobial efficacy. For example, studies on various substituted indoles have shown that the presence and nature of functional groups significantly influence their activity against both Gram-positive and Gram-negative bacteria. nih.gov Research on 7-hydroxyindole, a compound structurally related to our focus molecule, has demonstrated potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii (XDRAB). nih.gov This suggests that functionalization at the 7-position of the indole ring can be a key strategy in developing effective antimicrobial agents. nih.gov

The introduction of a nitro group, an electron-withdrawing moiety, has also been a strategy in the development of antimicrobial compounds. For instance, N,N'-(4-nitro-1,2-phenylene)diacetamide derivatives have been synthesized and have shown that molecules with electron-withdrawing groups can demonstrate significant antibacterial activity. tjnpr.org Specifically, a trifluoroacetamide (B147638) derivative of 4-nitro-1,2-phenylenediamine was found to be highly active against several clinical isolates, including Methicillin-resistant Staphylococcus aureus (MRSA). tjnpr.org Another study on eurotiumide A derivatives involved a nitration reaction to create a nitro derivative for further functionalization in the synthesis of potential antimicrobial agents. nih.gov

Given these findings, it is plausible that 1H-Indole-3-acetonitrile, 7-nitro- could exhibit interesting antimicrobial properties due to the combined presence of the indole-3-acetonitrile backbone and the electron-withdrawing nitro group at the 7-position.

Table 1: In vitro Antimicrobial Activity of Selected Indole Derivatives

Compound/DerivativeMicroorganism(s)Observed EffectReference(s)
7-HydroxyindoleExtensively drug-resistant Acinetobacter baumannii (XDRAB)Potent antimicrobial and antibiofilm activity. nih.gov nih.gov
Indole-3-acetonitrileAcinetobacter baumanniiEnhanced susceptibility to imipenem (B608078) and attenuated biofilm formation. nih.gov nih.gov
N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide)Pseudomonas aeruginosa, MRSA, Escherichia coliHigh bactericidal effect. tjnpr.org tjnpr.org
Various 3-Substituted IndolesEscherichia coli, Micrococcus luteusAntibacterial activity, with some derivatives being more active than Rifampicin. nih.gov nih.gov

In vitro Anti-Inflammatory Research Applications and Mechanistic Insights

Indole derivatives are well-established as having significant anti-inflammatory properties, with indomethacin (B1671933) being a classic example of a nonsteroidal anti-inflammatory drug (NSAID) built on an indole core. nih.gov The mechanism of action for many anti-inflammatory indole derivatives involves the inhibition of key inflammatory mediators and pathways. nih.gov

Research has shown that indole derivatives can modulate inflammatory responses through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins. nih.gov Some novel indole derivatives have demonstrated selective inhibition of COX-2, which is associated with a more favorable gastric safety profile. nih.gov The anti-inflammatory effects of indole compounds are also linked to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov

Specifically, derivatives of indole-3-acetonitrile have been investigated for their anti-inflammatory potential. One study synthesized several indolyl-3-acetonitrile derivatives and found that a compound with a hydroxyl group at the C-7 position of the indole ring was a potent inhibitor of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. nih.gov This highlights the importance of substitution at the 7-position for anti-inflammatory activity.

The nitro group has also been explored in the context of anti-inflammatory drug design. For example, 6-nitroindazole (B21905) has been shown to inhibit carrageenan-induced hind paw edema in a dose- and time-dependent manner and to inhibit cyclooxygenase-2, pro-inflammatory cytokines, and free radicals. nih.gov Furthermore, nitrated fatty acids have been identified as endogenous anti-inflammatory signaling mediators that can repress NF-κB-dependent gene expression. rsc.org

Considering these points, 1H-Indole-3-acetonitrile, 7-nitro- holds potential as a subject for anti-inflammatory research. The combination of the indole-3-acetonitrile structure, known to be a platform for anti-inflammatory agents, with a nitro group at the 7-position could lead to compounds with interesting modulatory effects on inflammatory pathways. The electron-withdrawing nature of the nitro group could influence the electronic properties of the indole ring system and its interaction with biological targets involved in inflammation.

Table 2: Mechanistic Insights from In vitro Anti-Inflammatory Studies of Indole Derivatives

Compound/Derivative ClassMechanism of ActionKey FindingsReference(s)
Indole-2-formamide benzimidazole[2,1-b]thiazole derivativesInhibition of pro-inflammatory cytokine production (NO, IL-6, TNF-α). hw.ac.ukOne derivative showed potent anti-inflammatory activity and was non-toxic in RAW264.7 cells. hw.ac.uk hw.ac.uk
Indole-imidazolidine derivativesReduction in leukocyte migration and release of TNF-α and IL-1β. nih.govExhibited promising anti-inflammatory and antinociceptive activities. nih.gov nih.gov
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivativesSelective COX-2 inhibition. nih.govA derivative with a 3-nitrophenyl substitution showed significant anti-inflammatory activity. nih.gov nih.gov
7-Hydroxyindolyl-3-acetonitrile derivativeInhibition of NO and PGE2 production. nih.govPotently inhibited NO and PGE2 production in LPS-induced RAW 264.7 cells. nih.gov nih.gov
6-NitroindazoleInhibition of COX-2, pro-inflammatory cytokines, and free radicals. nih.govExhibited significant anti-inflammatory effects. nih.gov nih.gov

Advanced Materials Research and Other Scientific Applications (e.g., Corrosion Inhibitors)

Beyond their biological applications, indole derivatives have found utility in the field of materials science, particularly as corrosion inhibitors for metals. hw.ac.uknih.gov The effectiveness of organic compounds as corrosion inhibitors is often attributed to the presence of heteroatoms (like nitrogen in the indole ring), and aromatic rings, which can adsorb onto the metal surface and form a protective barrier. researchgate.net

Studies have demonstrated that indole and its derivatives can effectively inhibit the corrosion of carbon steel in acidic environments. hw.ac.uknih.gov The mechanism of inhibition typically involves the adsorption of the indole molecules onto the steel surface, which can be described by various adsorption isotherms, such as the Langmuir isotherm. hw.ac.uknih.gov This adsorbed layer acts as a physical barrier, slowing down the corrosion process. hw.ac.uknih.gov

The chemical structure of the indole derivative significantly impacts its performance as a corrosion inhibitor. For instance, a study on pyrazolylindolenine compounds found that the presence of a sulfur atom and an amine group in the structure enhanced the corrosion inhibition efficiency on a copper surface in a hydrochloric acid medium. researchgate.net Another study on 5-chloro-1H-indole-2,3-dione derivatives showed that they act as good mixed-type inhibitors for mild steel in phosphoric acid, with the adsorption being mainly chemisorption.

Table 3: Application of Indole Derivatives as Corrosion Inhibitors

Indole DerivativeMetalCorrosive MediumInhibition EfficiencyReference(s)
IndoleCarbon SteelSulfuric AcidUp to 81% hw.ac.uknih.gov
Pyrazolylindolenine derivativesCopperHydrochloric AcidUp to 94.0% researchgate.net
5-Chloro-1-(2-(dimethylamino) ethyl) indoline-2,3-dioneMild SteelPhosphoric Acid91% at 10⁻³M
Indole-3-hydrazide derivativesMild SteelHydrochloric AcidUp to 94.1% manipal.edu

Q & A

Q. How can computational methods predict interactions between 7-nitro-1H-indole-3-acetonitrile and biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases from PDB). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare with SAR data from indole-based inhibitors to refine pharmacophore models .

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